2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Description
2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.17764483 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule with potential therapeutic applications. Its unique structural features, including cyclopropyl groups and a trifluoromethyl pyrimidine moiety, suggest that it may exhibit significant biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C15H21N5F3O |
Molecular Weight | 328.36 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1CC1C2=CC(=N2)N(C3CCN(CC3)C(=O)C4=C(C(=C(C=C4F)F)F)N=C(N)C(=O)N1)C(=O)N(C(C)C)C(=O)N(C(C)C)C(=O)N(C(C)C)C(=O)N(C(C)C)C(=O)N(C(C)C) |
Structural Features
The compound features:
- Cyclopropyl Groups : These contribute to the compound's rigidity and may enhance binding affinity to biological targets.
- Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability.
- Pyrimidine and Oxazole Moieties : These heterocycles are often associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptor Modulation : It is hypothesized that the compound can interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Pharmacological Studies
Recent studies have highlighted several pharmacological effects of related compounds that may extend to this molecule:
- Anticancer Activity : Compounds containing oxazole and pyrimidine rings have shown promising anticancer properties by inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Similar derivatives exhibit inhibition of COX enzymes, leading to reduced inflammation .
- Neuroprotective Properties : Some oxazole derivatives have demonstrated neuroprotective effects, which could be relevant for treating neurodegenerative diseases .
Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of related oxazole derivatives on human cancer cell lines, compounds exhibited IC50 values ranging from 2.76 µM to 9.27 µM against ovarian cancer cells, indicating significant potency .
Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory activity of pyrimidine derivatives, demonstrating a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
5-cyclopropyl-3-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c20-19(21,22)16-10-17(24-18(23-16)13-3-4-13)27-7-5-26(6-8-27)11-14-9-15(28-25-14)12-1-2-12/h9-10,12-13H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFXMIJWTPWQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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